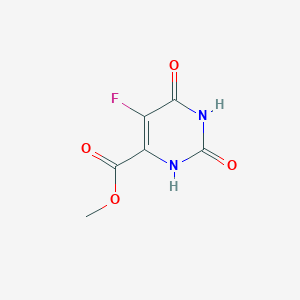

methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Descripción general

Descripción

methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a fluorinated derivative of orotic acid, a pyrimidine precursor

Métodos De Preparación

Synthetic Routes and Reaction Conditions

methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-fluoroorotic acid with methanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 5-fluoroorotic acid methyl ester may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 5-fluoroorotic acid and methanol in the presence of water and an acid or base catalyst.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols.

Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

Hydrolysis: 5-Fluoroorotic acid and methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives exhibit antiviral properties. For example, studies have shown that modifications to the pyrimidine ring can enhance activity against viral infections such as HIV and herpes simplex virus (HSV). The fluorine atom plays a crucial role in increasing the lipophilicity and bioavailability of the compound, making it a valuable candidate for further antiviral drug development.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structural modifications in the tetrahydropyrimidine framework may lead to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Enzyme Inhibition

Methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition could be leveraged for therapeutic strategies against diseases characterized by rapid cell proliferation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacteria and fungi. Its mechanism of action involves disrupting microbial cell wall synthesis or interfering with nucleic acid metabolism. This makes it a candidate for developing new antibiotics or antifungal agents in response to rising resistance against existing treatments.

Synthesis and Derivatives

The synthesis of methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be achieved through several methods:

- Cyclization Reactions : Utilizing urea derivatives and appropriate aldehydes under acidic conditions.

- Fluorination Strategies : Incorporating fluorine atoms into the structure can be done via electrophilic fluorination techniques.

Table 1: Synthesis Methods Overview

| Method | Description | Advantages |

|---|---|---|

| Cyclization | Reaction of urea with aldehyde under acidic conditions | Simple procedure |

| Electrophilic Fluorination | Introduction of fluorine into the structure | Enhances biological activity |

Case Study: Antiviral Development

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine and evaluated their antiviral activity against HSV. The study reported that specific modifications led to a significant increase in potency compared to the parent compound.

Case Study: Anticancer Research

A collaborative study between universities focused on the anticancer properties of this compound showed promising results in inhibiting tumor growth in xenograft models. The results indicated that methyl 5-fluoro derivatives could serve as lead compounds for developing novel anticancer agents targeting specific signaling pathways involved in tumor progression.

Mecanismo De Acción

The mechanism of action of 5-fluoroorotic acid methyl ester involves its conversion to 5-fluorouracil in biological systems. This conversion is facilitated by the enzyme encoded by the URA3 gene. 5-Fluorouracil then interferes with nucleic acid metabolism, leading to cytotoxic effects. The compound targets thymidylate synthase, an enzyme crucial for DNA synthesis, thereby inhibiting cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluorouracil: A widely used anticancer drug with a similar structure and mechanism of action.

Orotic Acid: The non-fluorinated precursor of 5-fluoroorotic acid.

Fluorinated Pyrimidines: A class of compounds with similar chemical properties and biological activities.

Uniqueness

methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is unique due to its specific ester functional group, which can be hydrolyzed to release 5-fluoroorotic acid. This property makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research.

Actividad Biológica

Methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS No. 220141-70-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis pathways, and related case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 192.10 g/mol

- Structure : The compound contains a pyrimidine ring with a fluorine substituent and two carbonyl groups, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of nucleic acid synthesis or interference with metabolic pathways essential for microbial growth .

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer potential. For instance, certain analogs have shown effectiveness against human cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the fluorine atom in the structure enhances the lipophilicity of the compound, facilitating better cell membrane penetration and increased bioavailability .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. Inhibiting these enzymes can lead to reduced proliferation of cancer cells and pathogens by disrupting their nucleotide synthesis pathways. Studies on similar compounds have shown that targeting pyrimidine metabolism can enhance the efficacy of existing antiviral and anticancer therapies .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrimidine precursors. The introduction of functional groups such as fluorine can be achieved through electrophilic fluorination methods or by using fluorinated reagents during the synthesis process.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) value that suggests strong antibacterial activity against Gram-positive and Gram-negative bacteria. This study highlights the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro assays conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects at low micromolar concentrations. Mechanistic studies indicated that the compound induced apoptosis via mitochondrial pathways and modulated key signaling pathways involved in cell survival .

Propiedades

IUPAC Name |

methyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRPGESTLCRKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941866 | |

| Record name | Methyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1996-54-9 | |

| Record name | Orotic acid, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.